1-(2,6-Difluorobenzyl)piperidin-3-ol
Description
1-(2,6-Difluorobenzyl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and a 2,6-difluorobenzyl moiety at the 1-position. The 2,6-difluorobenzyl group is a recurring pharmacophore in drug design, often associated with enhanced metabolic stability and target binding .
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H15F2NO/c13-11-4-1-5-12(14)10(11)8-15-6-2-3-9(16)7-15/h1,4-5,9,16H,2-3,6-8H2 |
InChI Key |
WSHIPNRHYYRNPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 1-(2,6-Difluorobenzyl)piperidin-3-ol and related compounds:
Key Observations:
- This may influence target selectivity and binding kinetics. TAK-385’s thienopyrimidinone core enables potent GnRH antagonism, while rufinamide’s triazole core is critical for sodium channel modulation in epilepsy .
- Fluorine Substitution: The 2,6-difluorobenzyl group (common in TAK-385, rufinamide intermediates, and the target compound) enhances metabolic stability by resisting oxidative degradation compared to mono-fluorinated analogs (e.g., rufinamide’s Related Compound A) . In rufinamide intermediates, the 2,6-difluoro substitution improves crystallinity and purity during synthesis, as demonstrated by crystallization from alcohol/water mixtures .
Functional Groups :
Pharmacological and Pharmacokinetic Comparisons
- TAK-385 vs. The piperidine hydroxyl group in the target compound could mitigate first-pass metabolism compared to TAK-385’s thienopyrimidinone core.
Rufinamide Intermediates :
- The ethyl 1-(2,6-difluorobenzyl)-triazole-4-carboxylate intermediate () exhibits a 73.74° dihedral angle between triazole and benzyl rings, optimizing spatial conformation for anticonvulsant activity. The target compound’s piperidine ring may adopt distinct conformations, affecting CNS permeability .
- The target compound’s hydroxyl group may offer similar advantages but with different ionization properties.
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